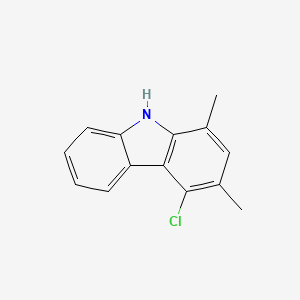

4-Chloro-1,3-dimethyl-9H-carbazole

Description

Properties

Molecular Formula |

C14H12ClN |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

4-chloro-1,3-dimethyl-9H-carbazole |

InChI |

InChI=1S/C14H12ClN/c1-8-7-9(2)14-12(13(8)15)10-5-3-4-6-11(10)16-14/h3-7,16H,1-2H3 |

InChI Key |

BUUCEPXROYBJOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NC3=CC=CC=C32)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-9H-carbazole typically involves the chlorination of 1,3-dimethylcarbazole. One common method is the reaction of 1,3-dimethylcarbazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of 4-Chloro-1,3-dimethyl-9H-carbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carbazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while nucleophilic substitution with an amine may produce 4-amino-1,3-dimethyl-9H-carbazole .

Scientific Research Applications

Unfortunately, the specific compound "4-Chloro-1,3-dimethyl-9H-carbazole" is not directly addressed within the provided search results. However, the search results do detail research and applications related to various carbazole derivatives, which can be used to infer potential applications and properties of the target compound.

Carbazole Derivatives: Overview

Carbazole derivatives are a class of heterocyclic compounds that have demonstrated significant biological activities, with antimicrobial and antifungal activities being the most studied . These derivatives have been explored for a wide range of applications in medicinal chemistry and material science .

Applications and Properties:

- Antimicrobial Activity: Certain carbazole derivatives exhibit strong antimicrobial activity against various species such as E. coli, P. vulgaris, A. niger, and C. albicans .

- Anti-HIV Activity: Chloro-1,4-dimethyl-9H-carbazole derivatives have been investigated for their anti-HIV activity. A nitro-derivative, in particular, showed a promising profile for the development of novel anti-HIV drugs . The position of the chlorine atom on the carbazole moiety is crucial for activity, and this can be enhanced by the presence of an electro-attracting group .

- Material Science: Carbazole derivatives are blended and applied in electronic devices such as organic light-emitting diodes (OLEDs) and also possess electronic and optical properties such as photoconductivity and photorefractivity .

- Versatile Precursors: 3-aminocarbazoles are used as precursors for synthesizing bioactive annulated carbazole derivatives and are also useful in the synthesis of dyes, pigments, stabilizers for polymers, pesticides, photographic materials, and diagnostic reagents in cytochemical studies .

- Other biological activities: Carbazoles have demonstrated various biomedicinal activities, including anti-histaminic, anti-oxidative, anti-microbial, analgesic, neuroprotective, anti-tumor, anti-epileptic, anti-inflammatory, and pancreatic-lipase inhibitory characteristics .

Synthesis of Chloro-1,4-dimethyl-9H-carbazoles

The synthesis of chloro-1,4-dimethyl-9H-carbazoles involves several steps. Starting from commercially available indoles, carbazole derivatives are synthesized using the method of Cranwell and Saxton. These intermediates are then transformed into nitro derivatives, which are subsequently reduced using stannous chloride to yield 3-amino-1,4-dimethyl-9H-carbazoles .

Biological Investigations

Biological investigations on chloro-1,4-dimethyl-9H-carbazoles have been conducted to assess their antiviral activity . These compounds have been tested in CD4+, CXCR4+, CCR5+ TZM-bl cells to understand their mechanism of action .

Related Research Findings

- Chlorinated derivatives: Chlorinated derivatives of 1,4-dimethyl-9H-carbazole have demonstrated inhibitory activity against HIV-1. The position of the chlorine atom on the carbazole scaffold is crucial for its antiviral activity .

- 3-Amino-9-ethylcarbazole: 3-Amino-9-ethylcarbazole is used as a peroxidase and is suitable for various applications .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dimethyl-9H-carbazole depends on its specific application. For example, as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle . In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

The following analysis compares 4-Chloro-1,3-dimethyl-9H-carbazole with structurally related carbazole derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 4-Chloro-1,3-dimethyl-9H-carbazole

- In contrast, methyl groups at 1- and 3-positions are electron-donating, which may increase solubility and alter π-conjugation . Compounds like 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole exhibit steric hindrance due to the bulky benzyl group, leading to a dihedral angle of 91.2° between the carbazole and benzene rings . This contrasts with smaller substituents (e.g., methyl), which likely maintain planarity.

Physicochemical and Functional Properties

Table 3: Comparative Properties of Carbazole Derivatives

- Key Observations: Planarity vs. Steric Effects: The dihedral angles in N-benzylated carbazoles (e.g., 91.2° in ) reduce π-stacking, whereas methyl groups in 4-Chloro-1,3-dimethyl-9H-carbazole may preserve planarity, enhancing fluorescence or charge transport.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.